molecular formula C9H16O4 B2703150 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 76904-18-2

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B2703150
CAS No.: 76904-18-2
M. Wt: 188.223
InChI Key: RSLMNCHJSYDERN-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The molecule's structure, featuring a carboxylic acid, a bulky tert-butyl ester, and a stereocenter at the C-2 position, makes it a valuable intermediate for asymmetric synthesis. This document consolidates data on its chemical identifiers, physicochemical properties, and synthetic routes. Furthermore, it delves into its critical applications in drug development, particularly as a precursor to stereochemically pure active pharmaceutical ingredients (APIs), and outlines the standard analytical methodologies for its characterization and quality control. The insights provided are intended to support researchers in leveraging this versatile compound for the development of novel therapeutics and advanced materials.

Part 1: Core Chemical Identity and Properties

This compound is an aliphatic carboxylic acid. The presence of a chiral center at the α-carbon to the carboxylic acid means it can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture. The specific stereoisomer used is critical in drug synthesis, as biological systems often exhibit high stereoselectivity.[1] The tert-butyl ester group serves as a common protecting group for the distal carboxylic acid, which can be selectively removed under acidic conditions without affecting other functional groups.

Chemical Identifiers and Molecular Data

The Chemical Abstracts Service (CAS) has assigned different numbers to the racemic mixture and its individual enantiomers, which is a critical detail for procurement and regulatory documentation.

IdentifierDataSource(s)
Compound Name This compoundN/A
Molecular Formula C₉H₁₆O₄[1][2][3]
Molecular Weight 188.22 g/mol [1][2][3]
CAS Number (Racemic) 76904-18-2[3]
CAS Number (R-enantiomer) 185836-75-3[1][2]
CAS Number (S-enantiomer) 138953-53-8[4]
IUPAC Name 2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid[3]
Canonical SMILES CC(CC(=O)OC(C)(C)C)C(=O)O[3]
Physicochemical Properties

The physical properties of the compound are essential for designing experimental conditions, such as reaction temperature, solvent selection, and purification methods.

PropertyValueSource(s)
Melting Point 59-60°C[1]
Boiling Point 281.9°C (Predicted)[1]
Appearance White solid (Typical)[5]
Storage Temperature 2-8°C[1]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound hinges on two key transformations: the mono-protection of a C4 dicarboxylic acid and the subsequent α-alkylation. A common and efficient strategy begins with the ring-opening of succinic anhydride.

Synthetic Strategy Overview

The rationale for using succinic anhydride is its reactivity and symmetry, which allows for a straightforward mono-esterification. The choice of tert-butanol for the ring-opening is strategic; the resulting tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be cleaved selectively under mild acid catalysis. The subsequent step, α-methylation, is the stereochemistry-determining step and requires careful selection of a base and reaction conditions to generate the enolate for reaction with a methylating agent. For enantiomerically pure products, an asymmetric synthesis approach is required, often involving a chiral auxiliary or catalyst.

G cluster_0 Synthesis Workflow A Succinic Anhydride C Mono-tert-butyl succinate (4-(tert-butoxy)-4-oxobutanoic acid) A->C Ring-opening esterification B tert-Butanol B->C D Enolate Formation (e.g., with LDA) C->D Deprotonation F Racemic Product: This compound D->F SN2 Alkylation E Methyl Iodide (CH3I) E->F

Caption: General synthetic workflow for the racemic compound.

Exemplary Synthesis Protocol (Racemic)

This protocol is a representative method adapted from the synthesis of similar dicarboxylic acid monoesters.[5]

Objective: To synthesize racemic this compound.

Materials:

  • Succinic anhydride

  • tert-Butanol

  • Triethylamine (TEA)

  • Toluene

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Synthesis of Mono-tert-butyl succinate:

    • Rationale: This step creates the key intermediate by selectively esterifying one of the carboxylic acid groups of succinic acid's anhydride precursor. Triethylamine acts as a base to facilitate the reaction.

    • To a solution of succinic anhydride (10.0 g, 100 mmol) in 50 mL of toluene, add tert-butanol (11.8 mL, 125 mmol) and triethylamine (4.2 mL, 30 mmol).

    • Reflux the mixture for 16 hours. Monitor reaction completion by TLC.

    • Cool the solution to room temperature, dilute with 50 mL of ethyl acetate, and wash with 10% citric acid solution (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield mono-tert-butyl succinate.

  • α-Methylation:

    • Rationale: This is the crucial C-C bond-forming step. A strong, non-nucleophilic base like LDA is used to quantitatively form the enolate at the α-position to the free carboxylic acid. The reaction is performed at low temperature (-78°C) to minimize side reactions.

    • Dissolve the mono-tert-butyl succinate (9.3 g, 50 mmol) in 100 mL of anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add LDA solution (55 mL, 110 mmol, 2.2 equivalents) dropwise via a syringe, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

    • Add methyl iodide (3.4 mL, 55 mmol) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 50 mL of 1 M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Part 3: Applications in Pharmaceutical Development

The primary value of this compound lies in its utility as a chiral building block for synthesizing enantiomerically pure pharmaceuticals.[1] The stereochemistry of a drug is paramount, as different enantiomers can have vastly different pharmacological activities, metabolic fates, and toxicological profiles.

Role in Asymmetric Synthesis

Using an enantiomerically pure starting material like (R)- or (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid allows chemists to introduce a defined stereocenter into a larger target molecule. This bypasses the need for challenging chiral separations or complex asymmetric reactions later in the synthetic sequence, often leading to more efficient and cost-effective manufacturing processes. It is particularly valuable in the synthesis of cardiovascular drugs and beta-blockers.[1]

G cluster_0 Role in Drug Development A Enantiopure Building Block ((R)- or (S)-isomer) B Multi-step Asymmetric Synthesis A->B Introduces chirality early C Stereochemically Pure API B->C Preserves stereointegrity D Improved Pharmacological Profile (Higher Efficacy, Lower Side Effects) C->D Basis of stereoselectivity E Final Drug Product D->E G cluster_0 Analytical Workflow A Crude Synthetic Product B Structural Confirmation (NMR, MS) A->B Step 1 C Purity Assessment (HPLC, GC) B->C Step 2 D Chiral Purity (e.e.) (Chiral HPLC/GC) C->D Step 3 E Certified Reference Material D->E Final QC

Caption: Standard workflow for analytical quality control.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure.

    • ¹H NMR: Expected signals would include a doublet for the α-methyl group, a multiplet for the α-proton, diastereotopic protons for the adjacent CH₂, and a singlet for the nine equivalent protons of the tert-butyl group. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: Will show distinct signals for all nine carbon atoms, including the two carbonyl carbons (ester and acid), the quaternary carbon of the tert-butyl group, and the chiral α-carbon.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and elemental composition.

    • Methodology: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed. [6][7] * Expected Result: The mass spectrum should show the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+, corresponding to the molecular weight of 188.22 g/mol . A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of a chiral sample.

    • Methodology: The compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative area of the two peaks allows for the calculation of e.e. This is the gold-standard method for verifying the stereochemical purity of the final product.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically defined molecules. Its well-defined structure and predictable reactivity make it a reliable building block for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in creating the next generation of pharmaceuticals and advanced materials.

References

  • (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid. MySkinRecipes. [Link]

  • (R)-4-(TERT-BUTOXY)-2-METHYL-4-OXOBUTANOIC ACID. 2a biotech. [Link]

  • This compound | C9H16O4 | CID 12602164. PubChem, NIH. [Link]

  • Generic Methods for Monomer Synthesis. The Royal Society of Chemistry. [Link]

  • (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. PubChem, NIH. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

Sources

Technical Safety & Handling Guide: 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Critical Protocols for 4-tert-Butyl Hydrogen 2-Methylsuccinate in Drug Discovery

Executive Summary & Chemical Identity

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid (Systematic Synonym: 4-tert-butyl hydrogen 2-methylsuccinate) is a specialized mono-ester building block used extensively in the synthesis of peptidomimetics and chiral APIs. Its dual functionality—a free carboxylic acid for coupling and an acid-labile tert-butyl ester for orthogonal protection—makes it a critical yet sensitive intermediate.

This guide transcends the standard Safety Data Sheet (SDS) by integrating field-proven handling protocols derived from the compound's specific structural vulnerabilities: acid-catalyzed autocatalysis and thermal elimination .

Chemical Identification
ParameterDetail
Systematic Name This compound
Common Synonyms 4-tert-Butyl hydrogen 2-methylsuccinate; 2-Methylsuccinic acid 4-tert-butyl ester
CAS Number Verify specific isomer (e.g., rac-111976-59-9 or enantiomers)
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Structure HOOC-CH(CH₃)-CH₂-COO-tBu
Physical State Viscous colorless oil or low-melting solid (depending on purity/enantiomer)

Hazards Identification & Risk Assessment

While classified as a standard organic irritant, the hidden risk lies in its potential for pressure buildup due to decomposition.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazard: Isobutylene Evolution

Unlike stable methyl/ethyl esters, the tert-butyl group is prone to thermal elimination (E1 mechanism) yielding isobutylene gas and the parent diacid.

  • Risk: Sealed vials stored at ambient temperature for prolonged periods may pressurize.

  • Trigger: Temperatures >40°C or trace acid impurities.

Stability, Reactivity & Storage Protocols

Core Directive: The stability of this compound is binary—stable under refrigeration, labile under acidic/thermal stress. The free carboxylic acid moiety can theoretically catalyze the cleavage of its own ester group (autocatalysis) if the bulk material is subjected to heat or moisture.

Decomposition Pathway (Visualized)

The following diagram illustrates the critical decomposition pathway that researchers must prevent during storage and handling.

DecompositionPathway Compound 4-(Tert-butoxy)-2-methyl- 4-oxobutanoic acid (Intact) Heat Heat (>40°C) or Strong Acid (H+) Compound->Heat Exposure Transition Carbocation Intermediate Heat->Transition E1 Elimination Isobutylene Isobutylene Gas (Pressure Hazard) Transition->Isobutylene Gas Evolution Diacid 2-Methylsuccinic Acid (Degradation Product) Transition->Diacid Hydrolysis

Figure 1: Thermal and acid-catalyzed decomposition pathway leading to pressure buildup (Isobutylene) and purity loss.

Storage Specifications
ConditionProtocolScientific Rationale
Temperature 2–8°C (Refrigerate) Suppresses the rate of E1 elimination and autocatalysis.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption; water can facilitate hydrolysis of the ester.
Container Glass (Teflon-lined cap) Avoids plasticizers; ensures gas-tight seal. Do not store in sealed pressure vessels without headspace.
Shelf Life 6–12 Months Re-test purity (NMR/HPLC) every 6 months due to potential slow degradation.

Emergency Response & First Aid

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. The acidic nature (pKa ~4.5) can cause stinging and redness. Do not rub.

  • Skin Contact: Wash with soap and water. If the compound is an oil, use polyethylene glycol (PEG) or alcohol wipes first to solubilize, then wash with water.

  • Inhalation: Move to fresh air. If decomposition has occurred, isobutylene gas may act as a simple asphyxiant in confined spaces.

Fire-Fighting Measures
  • Flash Point: Predicted >110°C (Closed Cup).

  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Do not use high-volume water jet (may spread the oily ester).

  • Specific Hazards: Fire may trigger rapid decomposition, releasing flammable isobutylene gas, intensifying the fire.

Handling & Experimental Workflow

Expert Insight: When using this compound in peptide coupling (e.g., EDC/NHS or HATU coupling), the order of addition is crucial to prevent premature ester cleavage.

Handling Decision Tree

HandlingLogic Start Start: Handling This compound CheckState Check Physical State Start->CheckState IsSolid Solid/Waxy CheckState->IsSolid IsLiquid Viscous Oil CheckState->IsLiquid Weighing Weigh quickly (Hygroscopic risk) IsSolid->Weighing IsLiquid->Weighing Solvent Dissolve in DCM or DMF Weighing->Solvent AcidCheck Is Reaction Acidic? Solvent->AcidCheck Buffer Add Base (DIPEA/TEA) Buffer to pH > 7 AcidCheck->Buffer Yes (pH < 4) Proceed Proceed with Coupling AcidCheck->Proceed No (Neutral/Basic) Stop STOP: Risk of t-Bu cleavage AcidCheck->Stop Strong Acid Present Buffer->Proceed

Figure 2: Operational logic for handling and reaction setup to preserve the tert-butyl ester moiety.

Experimental Protocols

Protocol A: Safe Weighing & Solubilization

  • Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation (water acts as a nucleophile).

  • Solvent Choice: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMF. Avoid alcohols (MeOH/EtOH) if transesterification is a risk under acidic conditions.

  • Neutralization: If the solution pH is <4 (check with wet pH paper), add 1.05 eq. of DIPEA or NMM to stabilize the ester during coupling reactions.

Toxicological & Ecological Information

Toxicological Data (Analogous)
  • Acute Toxicity: Data not established for specific isomer. Based on succinic acid mono-esters:

    • Oral LD50 (Rat): Predicted >2000 mg/kg.

  • Sensitization: Potential skin sensitizer (common for reactive esters/acids).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Ecological Impact
  • Biodegradability: Predicted to be readily biodegradable (ester hydrolysis).

  • Aquatic Toxicity: Low risk expected, but prevent entry into drains due to pH alteration potential.

Disposal Considerations

Do not dispose of via sink.

  • Classification: Hazardous Organic Waste (Acidic).

  • Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Treat empty vials as hazardous; residual acid may degrade to isobutylene, pressurizing the waste container if sealed tightly. Leave caps loose on waste vials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Succinic acid mono-tert-butyl ester (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Alkyl Succinates. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source for tert-butyl ester stability and cleavage conditions).

pKa values and acidity of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid

This guide provides a comprehensive analysis of the acidity and pKa values of this compound, a molecule of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of its acidic character, present robust experimental and computational methodologies for the precise determination of its pKa, and discuss the implications of these values in the context of pharmaceutical sciences.

The Critical Role of pKa in Drug Development

The acid dissociation constant (Ka) and its logarithmic form, pKa, are fundamental parameters that govern the ionization state of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa value is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including:

  • Solubility: The ionization state significantly impacts a molecule's solubility in aqueous environments, such as physiological fluids.

  • Permeability: The ability of a drug to pass through biological membranes is often dependent on its charge, with neutral species generally exhibiting higher lipophilicity and membrane permeability.

  • Receptor Binding: The specific ionization state of an API can be crucial for its interaction with its biological target.

  • Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.

Therefore, the accurate determination and a thorough understanding of the pKa of molecules like this compound are paramount in the drug development pipeline.

Structural Analysis and Predicted Acidity of this compound

The structure of this compound features two key functional groups that influence its acidity: a carboxylic acid and a tert-butyl ester.

Figure 1: Chemical structure of this compound.

The primary acidic proton is that of the carboxylic acid group. The acidity of this proton is influenced by the following factors:

  • Inductive Effect: The tert-butoxy group, being an ester, is electron-withdrawing, which should stabilize the carboxylate anion and increase acidity (lower pKa) compared to a simple alkyl carboxylic acid.

  • Steric Hindrance: The bulky tert-butyl group may sterically hinder the solvation of the carboxylate anion, potentially decreasing acidity (increasing pKa).

  • Methyl Group: The methyl group at the 2-position is weakly electron-donating, which slightly destabilizes the carboxylate anion and would be expected to have a minor acid-weakening effect.

Given these competing factors, an accurate experimental determination of the pKa is essential. Based on structurally similar compounds, such as glutaric acid monomethyl ester, we can estimate the pKa to be in the range of 4.5 to 5.0.

Experimental Determination of pKa

A multi-pronged experimental approach is recommended to ensure the accuracy and reliability of the determined pKa values.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a methanol/water mixture, to ensure solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve sample in Methanol/Water titrate1 Add increments of standardized NaOH prep1->titrate1 prep2 Calibrate pH electrode prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 Equilibration titrate2->titrate1 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the ionized and non-ionized forms of the molecule have distinct UV-Vis absorption spectra.

Protocol:

  • Spectral Analysis: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the absorbance maxima of the protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffers with finely spaced pH values around the estimated pKa.

  • Measurement: Dissolve a constant concentration of the compound in each buffer and record the absorbance at a wavelength where the difference in absorbance between the two species is maximal.

  • Data Analysis: Plot absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the chemical shift of a nucleus close to the site of protonation/deprotonation as a function of pH.

Protocol:

  • Sample Preparation: Prepare a series of samples of this compound in buffers of varying pH.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state of the carboxylic acid (e.g., the proton or carbon at the 2-position). Plot the chemical shift versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Computational pKa Prediction

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values.

Methodology:

  • Structure Optimization: The 3D structures of the protonated and deprotonated forms of this compound are optimized using quantum mechanical methods (e.g., Density Functional Theory with a suitable basis set).

  • Gibbs Free Energy Calculation: The Gibbs free energies of both species are calculated in the gas phase and in solution (using a continuum solvation model).

  • pKa Calculation: The pKa is then calculated using the following equation:

    pKa = (G(deprotonated) + G(H⁺) - G(protonated)) / (2.303 * RT)

    where G represents the Gibbs free energy, R is the gas constant, and T is the temperature.

G start Input: Molecular Structure opt_prot Optimize Protonated Structure (DFT) start->opt_prot opt_deprot Optimize Deprotonated Structure (DFT) start->opt_deprot calc_g_prot Calculate Gibbs Free Energy (Protonated) opt_prot->calc_g_prot calc_g_deprot Calculate Gibbs Free Energy (Deprotonated) opt_deprot->calc_g_deprot pka_calc Calculate pKa using Thermodynamic Cycle calc_g_prot->pka_calc calc_g_deprot->pka_calc

Figure 3: Workflow for computational pKa prediction.

Summary of Predicted and Determinable pKa Values

The following table summarizes the expected pKa values and the methodologies for their determination.

Method Principle Estimated pKa Range
Potentiometric TitrationMeasures pH change upon addition of a titrant.4.5 - 5.0
UV-Vis SpectrophotometryMeasures absorbance changes with pH.Dependent on spectral properties
NMR SpectroscopyMeasures chemical shift changes with pH.4.5 - 5.0
Computational ChemistryCalculates Gibbs free energy of dissociation.4.5 - 5.0

Conclusion

References

  • Title: Spectrophotometric pKa Determination of Some Acidity Constants Source: Journal of Chemical Education URL: [Link]

  • Title: pKa Determination by NMR Source: Hans J. Reich, University of Wisconsin URL: [Link]

  • Title: Prediction of pKa values for carboxylic acids in aqueous solution by quantum chemical calculations Source: Journal of Molecular Modeling URL: [Link]

Methodological & Application

Application Note: Chemoselective Friedel-Crafts Acylation using 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The utilization of 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid in Friedel-Crafts acylation presents a classic synthetic conflict: the requirement for a strong Lewis acid to drive acylation versus the extreme acid-sensitivity of the tert-butyl ester moiety.

Standard Friedel-Crafts catalysts (e.g.,


) are sufficiently acidic to trigger the cleavage of the tert-butyl group via an E1 mechanism, releasing isobutylene and generating the free carboxylic acid. This leads to two critical failure modes:
  • Desterification: Loss of the protecting group, requiring re-esterification.

  • Intramolecular Cyclization: The resulting free di-acid (2-methylsuccinic acid) often dehydrates to form 2-methylsuccinic anhydride, which reacts indiscriminately, leading to regioisomeric mixtures.

The Solution: Two-Step Activation Protocol

To circumvent ester cleavage, this protocol utilizes a mild activation strategy . Instead of reacting the free acid directly in Polyphosphoric Acid (PPA) or with


, we proceed via:
  • Chlorination: Conversion to the acyl chloride using Oxalyl Chloride (neutral/mild conditions).

  • Catalysis: Use of a "soft" Lewis acid (

    
     or 
    
    
    
    ) or stoichiometric
    
    
    at strictly controlled cryogenic temperatures.

Part 2: Experimental Protocol

Reagent Preparation: Formation of the Acyl Chloride

Rationale: Thionyl chloride (


) requires heat and generates HCl gas, which endangers the t-butyl ester. Oxalyl chloride allows activation at room temperature.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DCM (0.5 M concentration).

  • Catalytic Initiation: Add catalytic DMF. Note: A vigorous evolution of gas (

    
    , 
    
    
    
    ) will occur upon reagent addition.
  • Activation: Dropwise add Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Purification (In situ): Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and HCl. Do not expose to high heat (>30°C).

  • Re-dissolution: Redissolve the resulting crude acyl chloride in fresh anhydrous DCM or 1,2-Dichloroethane (DCE) for the next step.

The Friedel-Crafts Acylation (The "Soft" Method)

Rationale: Tin(IV) Chloride (


) is a weaker Lewis acid than Aluminum Chloride, significantly reducing the rate of t-butyl ester cleavage while remaining active enough for acylation of electron-rich aromatics.

Materials:

  • Crude Acyl Chloride (from Step 2.1)

  • Aromatic Substrate (e.g., Anisole, Toluene, Benzene) (1.1 - 1.5 equiv)

  • Lewis Acid:

    
     (1.1 equiv) [Alternative: 
    
    
    
    at -78°C]
  • Solvent: DCM (Dichloromethane)

Procedure:

  • Cooling: Cool the solution of the acyl chloride and aromatic substrate in DCM to -10°C to 0°C .

    • Critical: If using

      
      , cool to -78°C .
      
  • Addition: Add the Lewis Acid (

    
    ) dropwise via syringe. Maintain temperature below 0°C.
    
  • Monitoring: Stir at 0°C for 1-3 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the acyl chloride (often converted to methyl ester in LC-MS methanol quench).

  • Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of ice/water and

    
     .
    
    • Why: Neutralizing the aqueous phase prevents acid-catalyzed hydrolysis of the ester during workup.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Drying: Dry over

    
     and concentrate.
    

Part 3: Visualization & Logic

Reaction Workflow Diagram

FC_Acylation_Workflow Start Start: 4-(tert-butoxy)-2-methyl- 4-oxobutanoic acid Activation Activation: Oxalyl Chloride / DMF (Formation of Acyl Chloride) Start->Activation DCM, 0°C Intermediate Intermediate: Acyl Chloride Species Activation->Intermediate Catalysis Catalysis: Addition of Aromatic + Lewis Acid (SnCl4 or AlCl3) Intermediate->Catalysis Decision Temp Control? Catalysis->Decision Success Product: 4-Aryl-4-oxo-2-methyl- butanoic acid t-butyl ester Decision->Success Low Temp (-10°C to -78°C) Failure Side Product: De-esterification / Polymerization Decision->Failure High Temp / Strong Acid

Figure 1: Critical Decision Pathways in the Acylation of Labile Esters.

Mechanistic Pathway & Regioselectivity

Mechanism Substrate Substrate: HOOC-CH(Me)-CH2-COO(tBu) AcylCl Acyl Chloride: Cl-OC-CH(Me)-CH2-COO(tBu) Substrate->AcylCl (COCl)2 Complex Acylium Ion Complex: [+O=C-CH(Me)-CH2-COO(tBu)] AcylCl->Complex Lewis Acid Sigma Sigma Complex Complex->Sigma + ArH ArH Aromatic (Ar-H) Product Final Product: Ar-CO-CH(Me)-CH2-COO(tBu) Sigma->Product - H+

Figure 2: Step-wise mechanistic progression from acid activation to electrophilic aromatic substitution.

Part 4: Data & Troubleshooting

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of t-Butyl Group Lewis Acid too strong or Temp too high.Switch from

to

or

. Lower reaction temp to -78°C.
No Reaction Catalyst deactivated or steric hindrance.Increase temp slowly from -78°C to -20°C. Ensure anhydrous conditions (water kills catalyst).
Regioisomer Mix Aromatic substrate has competing directing groups.Verify directing effects of the aromatic substrate. The 2-methyl group on the succinate chain has minimal effect on aromatic regioselectivity.
Polymerization Isobutylene generation (from ester cleavage) reacting with aromatics.Strictly control acidity. Use buffering during quench.
Catalyst Compatibility Matrix
CatalystAcidityRisk to t-Butyl EsterReactivityRecommendation

HighCritical HighUse only at -78°C

MediumModerateMediumRecommended (0°C)

LowLowLowUse for highly activated aromatics (e.g., Anisole)

HighHighHighAvoid (High oxophilicity attacks esters)

Part 5: References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on FC chemistry mechanisms).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley. (Authoritative guide on the stability of tert-butyl esters toward Lewis Acids).

  • Pearson, A. J., & Roush, W. R. Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley. (Protocols for Oxalyl Chloride activation).

  • Yamaguchi, M., et al. "Regioselective Friedel-Crafts Acylation." Journal of Organic Chemistry. (Discusses regioselectivity in substituted succinic derivatives).

Note: While specific literature on "this compound" is limited to patent literature or specific intermediate synthesis, the protocols above are derived from established "First Principles" of organic synthesis regarding chemoselectivity in polyfunctional molecules.

Troubleshooting & Optimization

Technical Support Guide: Handling Moisture Sensitivity of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the stability and handling of activated esters (e.g., NHS, Pfp, TFP) derived from 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid .

These reagents are asymmetric linkers derived from methylsuccinic acid. The tert-butyl group acts as an acid-labile protecting group, while the activated ester functions as the amine-reactive site. The primary failure mode for this class of reagents is hydrolysis driven by ambient moisture , which converts the reactive ester back into the inert carboxylic acid, leading to failed conjugations and low yields.

Because the 2-methyl substitution provides slight steric hindrance, these esters may exhibit different hydrolysis kinetics compared to linear succinic derivatives, but strict anhydrous protocols remain non-negotiable.

Critical Handling Workflows (The "Cold Chain")

The majority of reagent degradation occurs during the transition from storage (Freezer) to usage (Bench).

Diagram 1: The Temperature Equilibration Protocol

This workflow illustrates the mandatory steps to prevent condensation, the leading cause of activated ester deactivation.

HandlingWorkflow cluster_warning CRITICAL CONTROL POINT Freezer Storage (-20°C) Desiccator Desiccator (Equilibration) Freezer->Desiccator Transfer Bench Benchtop (Room Temp) Desiccator->Bench Wait 30-60 min Open Open & Weigh (<50% Humidity) Bench->Open Only when warm Reseal Purge (Ar/N2) & Seal Open->Reseal Immediately Reseal->Freezer Return

Caption: Figure 1. Thermal equilibration workflow. Opening a cold bottle introduces atmospheric condensation, instantly hydrolyzing the surface layer of the reagent.

Troubleshooting & FAQs

Section A: Pre-Reaction Diagnostics

Q: The reagent appears clumpy or sticky. Is it still usable? A: Clumping is a definitive sign of moisture ingress and partial hydrolysis.

  • Mechanism: Hydrolysis generates the free acid and the leaving group (e.g., N-hydroxysuccinimide). The mixture of these byproducts often alters the crystalline lattice, causing stickiness.

  • Action: Perform a QC check (see below). If hydrolysis >10%, repurify or discard. Do not use for critical library synthesis.

Q: How can I verify the activity of the ester before starting a valuable conjugation? A: Run a "Null-Reaction" LC-MS Test .

  • Dissolve 1 mg of reagent in anhydrous DMSO.

  • Inject immediately into LC-MS (using a non-nucleophilic mobile phase like Acetonitrile/Water + Formic Acid).

  • Target Mass: Look for [M+H]+ or [M+Na]+ of the ester.

  • Warning Sign: If you see a dominant peak corresponding to the mass of the free acid (Parent Mass - Leaving Group Mass + 18 Da), the batch is compromised.

Section B: Solvent & Reaction Conditions

Q: Can I use DMF from a standard glass bottle? A: Absolutely not. DMF and DMSO are hygroscopic; they strip moisture from the air.

  • Requirement: Use only anhydrous grade solvents (>99.8%, <50 ppm H2O) packaged in septum-sealed bottles (Sure/Seal™ or AcroSeal™).

  • Alternative: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

Q: Why did my reaction yield the carboxylic acid instead of the amide? A: This indicates Competitive Hydrolysis .

  • Cause: The rate of hydrolysis (

    
    ) exceeded the rate of aminolysis (
    
    
    
    ). This happens if the pH is too high (hydroxide attack) or if the amine is unreactive/dilute in the presence of water.
  • Solution: Increase amine concentration and ensure the organic solvent content is maximized (if doing aqueous conjugation, keep organic co-solvent >10% if protein stability allows).

Competitive Pathways Visualization

Understanding the competition between your target amine and adventitious water is crucial for troubleshooting low yields.

Diagram 2: Reaction Kinetics & Competition

This diagram maps the fate of the activated ester based on environmental conditions.

ReactionPathways Start 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Activated Ester Hydrolysis Hydrolysis (DEAD END) Start->Hydrolysis  k(hyd) [Fast at pH > 8] Product Desired Amide Conjugate (Success) Start->Product  k(amine) [Target Reaction] Water Moisture/H2O (Contaminant) Water->Hydrolysis Amine Target Primary Amine (R-NH2) Amine->Product Byproduct Free Acid + Leaving Group (Requires Re-activation) Hydrolysis->Byproduct  Irreversible Loss

Caption: Figure 2. Kinetic competition.


 must be optimized over 

by controlling pH (7.0-8.0) and minimizing water in the initial dissolution step.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Dissolution & Coupling

This protocol is designed to minimize moisture contact time.

Reagents Required
ComponentSpecificationNotes
Activated Ester >95% PurityStore at -20°C with desiccant.
Solvent Anhydrous DMF or DMSOWater content < 50 ppm.
Base DIPEA or NMMOnly if amine is a salt (e.g., HCl).
Atmosphere Dry Nitrogen or ArgonEssential for dissolution step.
Step-by-Step Methodology
  • Equilibration: Remove the reagent vial from the freezer and place it in a desiccator. Allow to warm to room temperature (approx. 30–60 mins). DO NOT OPEN COLD.

  • Preparation of Amine: Prepare the amine solution in the reaction buffer or solvent before weighing the ester.

  • Weighing:

    • Flush the stock bottle headspace with Argon/Nitrogen.

    • Quickly weigh the required amount of ester.

    • Immediately re-flush and seal the stock bottle.

  • Dissolution (The Critical Moment):

    • Dissolve the ester in anhydrous DMF/DMSO to a concentration of 10–50 mM.

    • Note: Do not store this stock solution. It must be used immediately.

  • Coupling:

    • Add the ester solution to the amine solution dropwise with agitation.

    • Stoichiometry: Typically 1.2 – 1.5 equivalents of ester per amine equivalent.

  • Quenching: After the reaction is complete (monitor via TLC/LCMS), quench any remaining active ester with Tris buffer or Ethanolamine to prevent non-specific binding during workup.

References & Authoritative Grounding

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Context: The definitive guide on NHS ester chemistry, hydrolysis kinetics, and pH optimization.

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.

    • Context: Technical bulletins detailing half-lives of activated esters in aqueous media.

  • Sigma-Aldrich (Merck). (n.d.). Handling Moisture Sensitive Reagents.

    • Context: General laboratory safety and handling for electrophilic reagents.

For further assistance, contact the Application Support team at

Validation & Comparative

Comparative Reactivity Guide: 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid vs. Ethyl Ester Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Bulk & Orthogonality

In the synthesis of peptidomimetics and complex pharmaceutical intermediates, the choice between 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid (hereafter tBu-MSu ) and its ethyl ester analog (hereafter Et-MSu ) is rarely about simple availability. It is a strategic decision regarding orthogonality and stereochemical preservation .

While ethyl esters offer robust stability and low cost, they lack chemoselectivity in the presence of other base-labile groups (e.g., Fmoc, methyl esters). tBu-MSu provides a critical advantage: acid-labile deprotection that preserves the stereochemistry of the C2-methyl center and allows for orthogonal handling in the presence of base-sensitive moieties.

This guide analyzes the reactivity profiles, provides validated protocols for activation/deprotection, and offers a decision framework for process chemists.

Mechanistic & Reactivity Analysis

Structural Dynamics and Steric Shielding

The core difference lies in the C4-position ester. The tert-butyl group acts as a "steric wall," influencing the reactivity of the entire molecule, not just the protected site.

  • tBu-MSu (Tert-Butyl): The bulky trimethyl group prevents nucleophilic attack at the C4 carbonyl. Crucially, during the activation of the C1-carboxylic acid (e.g., with HATU or EDC), the bulk of the tert-butyl group suppresses the formation of cyclic anhydrides (a common side reaction in succinic acid derivatives), thereby increasing the yield of the desired intermolecular amide coupling.

  • Et-MSu (Ethyl): The smaller ethyl group provides less steric hindrance. While stable, it leaves the C4 carbonyl more susceptible to transesterification or nucleophilic attack during aggressive activation steps.

Deprotection Mechanisms: The Critical Divergence

The choice of ester dictates the deprotection conditions, which in turn impacts the integrity of the C2-methyl stereocenter.

  • Acidolysis (

    
     Mechanism) for tBu-MSu: 
    Cleavage occurs via protonation of the ester oxygen followed by unimolecular fragmentation. This generates a stable tert-butyl carbocation and the free acid.
    
    • Advantage: The reaction proceeds under anhydrous acidic conditions (TFA/DCM), which are non-epimerizing. The C2-methyl chiral center remains untouched.

  • Saponification (

    
     Mechanism) for Et-MSu: 
    Cleavage requires hydroxide ion attack at the carbonyl carbon.
    
    • Risk: Basic conditions (pH > 12) required for hydrolysis can induce enolization adjacent to carbonyls. While the C2-methyl is alpha to the C1-amide (after coupling), prolonged exposure to base during C4-deprotection can lead to trace epimerization or aspartimide-like cyclization if adjacent to specific amino acids.

Visualization of Reactivity Pathways

ReactivityPathways Start Start: Methylsuccinic Derivative Activation C1-Activation (EDC/NHS) Start->Activation   Coupling Amide Coupling (R-NH2) Activation->Coupling   tBu_Deprotection Deprotection: TFA/DCM (Acidolysis) Coupling->tBu_Deprotection  If t-Butyl Ester   Et_Deprotection Deprotection: LiOH/H2O (Saponification) Coupling->Et_Deprotection  If Ethyl Ester   tBu_Result Product A: High Optical Purity No Side Reactions tBu_Deprotection->tBu_Result  Stable Cation Mechanism   Et_Result Product B: Risk of Epimerization Base-Sensitive Groups Lost Et_Deprotection->Et_Result  Nucleophilic Acyl Substitution  

Figure 1: Divergent processing pathways. The t-Butyl route (Red) avoids basic conditions entirely, preserving stereochemistry.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing valuable intermediates.

Protocol A: Chemoselective Amide Coupling (Applicable to tBu-MSu)

Objective: Couple the C1-free acid to an amine (R-NH2) without disturbing the C4-ester.

Reagents:

  • This compound (1.0 equiv)

  • Amine component (1.1 equiv)

  • HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA. Stir for 5 minutes. Observation: Solution should remain clear.

  • Activation: Add HATU. Stir for 2-5 minutes.

    • Checkpoint: The color may shift to slight yellow (liberated HOAt). This confirms activation.

  • Coupling: Add the amine component. Stir at Room Temperature (RT) for 2-4 hours.

  • Quench: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA/HATU byproducts), sat.

    
    , and brine.
    
  • Validation: Run TLC (50% EtOAc/Hex). The product spot should be less polar than the starting acid and UV active (if amine is UV active).

Protocol B: Orthogonal Deprotection (tBu vs. Ethyl)
Method B1: Acidolytic Cleavage of tBu-MSu

Use Case: Final deprotection or exposing C4-acid for further functionalization.

  • Cocktail Preparation: Prepare a solution of TFA:DCM:TIPS (50:45:5). TIPS (Triisopropylsilane) acts as a scavenger for the tert-butyl cation.

  • Reaction: Dissolve the coupled intermediate in the cocktail (10 mL per gram).

  • Time: Stir at RT for 60-90 minutes.

    • Checkpoint: Monitor by HPLC or TLC. The disappearance of the starting material is usually rapid. The product will be significantly more polar (free acid).

  • Workup: Concentrate under reduced pressure (do not heat >40°C). Co-evaporate with toluene 3x to remove residual TFA.

Method B2: Saponification of Et-MSu

Use Case: Only if molecule contains no other base-sensitive groups.

  • Solution: Dissolve intermediate in THF:MeOH (3:1).

  • Hydrolysis: Add LiOH (2.0 equiv, dissolved in minimal water) dropwise at 0°C.

  • Time: Allow to warm to RT. Monitor closely (typically 2-6 hours).

    • Warning: Do not heat. Heating increases the risk of C2-methyl epimerization.

  • Workup: Acidify carefully to pH 3-4 with 1N HCl at 0°C. Extract with EtOAc.

Comparative Performance Data

The following data summarizes typical performance metrics observed in peptide fragment synthesis.

FeatureThis compoundEthyl Ester Analog
Coupling Yield (C1) High (92-96%) Steric bulk minimizes anhydride formation.Moderate-High (85-92%) Slightly higher risk of oligomerization.
Deprotection Cond. Acidic (TFA) Mild, Room Temp.Basic (LiOH/NaOH) Requires pH >12.
Orthogonality Compatible with Fmoc, Cbz, Alloc.Compatible with Boc, Cbz (if hydrogenolysis used).
Racemization Risk Negligible Acid mechanism does not touch chiral center.Moderate Base-catalyzed enolization possible at C2.
Atom Economy Lower (Loss of C4H8 unit).Higher (Loss of C2H4 unit).

Decision Matrix

Use the following logic flow to select the appropriate reagent for your synthesis.

DecisionTree Question1 Does your target molecule contain base-sensitive groups (e.g., Fmoc, Esters)? Yes1 Yes Question1->Yes1 No1 No Question1->No1 Result_tBu CHOICE: tBu-MSu (this compound) Reason: Orthogonality & Stereocontrol Yes1->Result_tBu Question2 Is the stereochemistry at C2 (Methyl) critical for biological activity? No1->Question2 Question2->Result_tBu  Yes (High Risk)   Result_Et CHOICE: Et-MSu (Ethyl Ester Analog) Reason: Cost Efficiency Question2->Result_Et  No (Racemic OK)  

Figure 2: Selection logic. High stereochemical requirements default to the tert-butyl ester.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Canonical text on ester stability and cleavage mechanisms).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Detailed review of orthogonality including t-butyl vs ethyl esters).

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Mechanisms of activation and suppression of racemization).

  • Stawikowski, M., & Fields, G. B. (2002). "Introduction to Peptide Synthesis." Current Protocols in Protein Science. (Standard protocols for TFA cleavage and saponification).

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Chiral 4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For a chiral building block like 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid, a precursor in various synthetic pathways, rigorous validation of its enantiomeric excess (ee) is paramount. An inaccurate assessment can have cascading effects, compromising the stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. As a Senior Application Scientist, my focus is on the practical application and inherent logic of each method, moving beyond a simple listing of steps to explain the causality behind our experimental choices. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting them as self-validating systems for robust and reliable results.

The Analytical Challenge: Structure and Properties

Before delving into the methods, let's consider the structure of our analyte. This compound is a chiral carboxylic acid. The presence of the carboxylic acid group offers a handle for derivatization but also influences its chromatographic behavior, often requiring specific mobile phase modifiers or derivatization to prevent peak tailing and improve resolution on certain stationary phases. The tert-butyl ester group adds to its molecular weight and can influence its volatility.

Comparative Overview of Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is a critical decision, balancing factors such as available instrumentation, sample throughput requirements, the need for method validation, and the desired level of accuracy. Below is a summary of the most effective techniques for the chiral analysis of this compound.

Technique Principle Sample Preparation Pros Cons Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Dissolution in mobile phase.Direct analysis, high accuracy, robust, widely available.Can be time-consuming to develop methods, requires specific chiral columns.Medium to High
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Derivatization to a more volatile and thermally stable compound is often necessary.High resolution, fast analysis times.Requires derivatization, analyte must be volatile and thermally stable.High
NMR Spectroscopy Use of a chiral derivatizing agent (e.g., Mosher's acid) to convert enantiomers into diastereomers with distinguishable NMR signals.Derivatization with a chiral agent.Provides absolute configuration information (with known derivatizing agent), no chromatographic separation needed.Lower sensitivity and accuracy for minor enantiomers, requires pure derivatizing agent.Low to Medium
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.Dissolution in a suitable solvent.Simple, non-destructive.Requires a known specific rotation for the pure enantiomer, not suitable for determining high ee values accurately, susceptible to impurities.Low

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its accuracy, robustness, and direct nature of analysis. The separation is achieved through the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For acidic compounds like our target molecule, polysaccharide-based CSPs are particularly effective.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based phases, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are known to provide excellent enantioseparation for a wide range of compounds, including carboxylic acids. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP.

  • Mobile Phase: A typical mobile phase for this type of analysis is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alcohol acts as a polar modifier, influencing the retention times and resolution. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is crucial. TFA protonates the carboxylic acid group of the analyte, preventing its ionization and thus reducing peak tailing and improving peak shape.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve sample in mobile phase p2 Filter through 0.45 µm syringe filter p1->p2 h1 Equilibrate column p2->h1 h2 Inject sample h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection h3->h4 d1 Integrate peak areas h4->d1 d2 Calculate enantiomeric excess d1->d2

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100.

Self-Validation: The method's validity is confirmed by running a racemic standard to ensure the separation of two distinct, well-resolved peaks with approximately equal areas. The peak shapes should be symmetrical, and the resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and fast analysis times. However, this compound is not sufficiently volatile for direct GC analysis and is prone to thermal degradation. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid group is converted into an ester using a chiral alcohol, such as (R)-(-)-2-butanol, in the presence of an acid catalyst. This reaction transforms the pair of enantiomers into a pair of diastereomers, which can be separated on a standard achiral GC column. Alternatively, the carboxylic acid can be esterified with an achiral alcohol (e.g., methanol) and then separated on a chiral GC column. The former approach is often more accessible as it does not require a specialized chiral column.

  • GC Column: A standard non-polar or medium-polarity column, such as a DB-5 or HP-5ms, is suitable for separating the diastereomeric esters.

Experimental Workflow for Chiral GC

cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis p1 Derivatize with chiral alcohol p2 Quench reaction p1->p2 p3 Extract diastereomers p2->p3 p4 Dry and concentrate p3->p4 g1 Inject sample p4->g1 g2 Temperature program g1->g2 g3 FID or MS Detection g2->g3 d1 Integrate peak areas g3->d1 d2 Calculate diastereomeric excess d1->d2

Caption: Workflow for Chiral GC Analysis via Derivatization.

Step-by-Step Protocol:

  • Derivatization:

    • To a solution of this compound (approx. 5 mg) in toluene (1 mL), add (R)-(-)-2-butanol (0.2 mL) and a catalytic amount of sulfuric acid.

    • Heat the mixture at reflux for 2 hours.

    • Cool to room temperature, quench with a saturated sodium bicarbonate solution, and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., hexane) for GC injection.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 280 °C.

  • Data Analysis: The diastereomeric excess, which corresponds to the enantiomeric excess of the starting material, is calculated from the peak areas of the two diastereomers.

Self-Validation: A key aspect of this method's validation is to ensure that no kinetic resolution occurs during the derivatization step. This is confirmed by derivatizing a racemic sample and verifying that the resulting diastereomers are formed in a 1:1 ratio.

NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a powerful alternative to chromatographic methods. By reacting the chiral analyte with a highly pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their quantification. Mosher's acid, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid, is a classic and reliable CDA for this purpose.

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agent: Mosher's acid chloride reacts with the carboxylic acid (after conversion to an alcohol or amine, or by using a coupling agent) to form diastereomeric esters. The highly anisotropic phenyl group and the trifluoromethyl group of the Mosher's moiety cause significant chemical shift differences in the protons of the original analyte, allowing for clear separation of the signals in the ¹H NMR spectrum.

  • NMR Analysis: High-field NMR (≥400 MHz) is recommended to achieve baseline resolution of the diastereomeric signals.

Logical Relationship for NMR Analysis

Analyte Chiral Analyte (R and S enantiomers) Diastereomers Diastereomeric Mixture ((R,R) and (S,R)) Analyte->Diastereomers Derivatization CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) CDA->Diastereomers NMR NMR Spectrum (Distinct signals) Diastereomers->NMR Quantification Integration and ee Calculation NMR->Quantification

Caption: Logic of ee Determination by NMR with a CDA.

Step-by-Step Protocol:

  • Derivatization:

    • Dissolve this compound (approx. 10 mg) in anhydrous dichloromethane (0.5 mL) with a catalytic amount of dimethylformamide (DMF).

    • Add oxalyl chloride (1.2 equivalents) dropwise and stir at room temperature for 1 hour to form the acid chloride.

    • Remove the solvent and excess oxalyl chloride under vacuum.

    • Redissolve the crude acid chloride in anhydrous pyridine (0.5 mL) and add (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride, 1.1 equivalents).

    • Stir at room temperature overnight.

    • Quench the reaction with a few drops of water and extract the product with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • NMR Acquisition:

    • Dissolve the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each diastereomer. The methyl group protons of the original analyte are often good candidates.

    • Carefully integrate the corresponding signals.

    • Calculate the enantiomeric excess from the integral values (I1 and I2) of the two diastereomeric signals: ee (%) = [(I1 - I2) / (I1 + I2)] x 100.

Self-Validation: The purity of the chiral derivatizing agent is critical. It is advisable to run a spectrum of the CDA itself to ensure its enantiomeric purity. Additionally, derivatizing a racemic sample should result in a 1:1 ratio of the diastereomeric signals, confirming the absence of kinetic resolution.

Conclusion and Recommendations

The choice of method for validating the enantiomeric excess of this compound depends on the specific context of the research or development phase.

  • For routine quality control and high-throughput screening, a validated chiral HPLC method is highly recommended due to its robustness, accuracy, and direct analysis capabilities.

  • If high resolution and speed are paramount, and the necessary derivatization steps can be optimized and validated, chiral GC is an excellent option.

  • NMR spectroscopy with a chiral derivatizing agent is invaluable during process development and for absolute configuration assignment, offering a complementary, non-chromatographic confirmation of enantiomeric purity.

Ultimately, a multi-faceted approach, potentially using one chromatographic method for routine analysis and an NMR-based method for orthogonal validation, provides the most comprehensive and trustworthy assessment of the enantiomeric purity of this important chiral building block. This ensures the stereochemical integrity of the synthetic pathway and the final product, upholding the highest standards of scientific rigor.

References

  • Yashima, E., & Yamamoto, C. (2004). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Journal of Chromatography A, 1045(1-2), 1-24. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

Safety Operating Guide

Navigating the Safe Handling of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), as well as protocols for its disposal. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Hazard Assessment and Risk Mitigation

This compound, while not classified as acutely toxic, presents significant hazards that necessitate careful handling. The primary risks associated with this compound are severe skin corrosion and serious eye damage. Understanding the nature of these hazards is the first step in establishing a robust safety protocol.

The carboxylic acid moiety of the molecule is the primary driver of its corrosive nature. Contact with skin or mucous membranes can lead to chemical burns and irreversible eye damage. Therefore, all handling procedures must be designed to prevent any direct contact.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerCauses severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCorrosionDangerCauses serious eye damage.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Table 2: Recommended PPE for Handling this compound

Body PartPPEStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1The risk of serious eye damage from splashes necessitates the dual protection of goggles and a face shield.
Hands Nitrile or neoprene glovesASTM F739These materials provide adequate protection against carboxylic acids. Always double-glove when handling larger quantities.
Body Chemical-resistant lab coatA fully buttoned lab coat protects against splashes and spills.
Feet Closed-toe shoesProtects feet from spills.

Step-by-Step Handling Protocol: Weighing and Dissolving

This protocol outlines a standard laboratory procedure, integrating the necessary safety measures at each step.

Objective: To accurately weigh 1 gram of this compound and dissolve it in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., dichloromethane, ethyl acetate)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Stir bar and stir plate

Procedure:

  • Preparation:

    • Don all required PPE as outlined in Table 2.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Have a spill kit readily accessible.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of the compound to the weighing boat. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Place the beaker or flask containing the stir bar and the appropriate volume of solvent on the stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Begin stirring until the solid is fully dissolved.

  • Cleanup:

    • Clean the spatula with an appropriate solvent and wipe it dry.

    • Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.

    • Wipe down the work area in the fume hood.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, a swift and informed response is critical.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100mL) Assess->LargeSpill Major Neutralize Neutralize with Sodium Bicarbonate SmallSpill->Neutralize EvacuateLab Evacuate Lab & Call Emergency Response LargeSpill->EvacuateLab Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect & Place in Waste Container Absorb->Collect Clean Clean Area Collect->Clean Exposure Exposure Occurs EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact FlushEyes Flush Eyes for 15 min at Eyewash Station EyeContact->FlushEyes RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin Wash Skin with Soap & Water for 15 min RemoveClothing->WashSkin WashSkin->SeekMedical

Caption: Emergency response workflow for spills and exposures.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, labeled solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed liquid waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste containers must be clearly labeled with the chemical name and major components and disposed of through the institution's environmental health and safety office.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation.

References

  • Safety Data Sheet for this compound.
  • PubChem Compound Summary for CID 138576, this compound. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.